Cas no 926190-36-5 (1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid)
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
- 3-Cycloheptapyrazolecarboxylic acid, 1-(2,4-dichlorophenyl)-1,4,5,6,7,8-hexahydro-
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- Inchi: 1S/C15H14Cl2N2O2/c16-9-6-7-13(11(17)8-9)19-12-5-3-1-2-4-10(12)14(18-19)15(20)21/h6-8H,1-5H2,(H,20,21)
- InChI Key: FTEMDLUDGXXSNL-UHFFFAOYSA-N
- SMILES: N1=C(C(O)=O)C2CCCCCC=2N1C1=CC=C(Cl)C=C1Cl
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-54260-0.05g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 0.05g |
$88.0 | 2023-02-10 | |
| Enamine | EN300-54260-0.1g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 0.1g |
$132.0 | 2023-02-10 | |
| Enamine | EN300-54260-0.25g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 0.25g |
$188.0 | 2023-02-10 | |
| Enamine | EN300-54260-0.5g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 0.5g |
$353.0 | 2023-02-10 | |
| Enamine | EN300-54260-1.0g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 1.0g |
$470.0 | 2023-02-10 | |
| Enamine | EN300-54260-2.5g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 2.5g |
$923.0 | 2023-02-10 | |
| Enamine | EN300-54260-5.0g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 5.0g |
$1364.0 | 2023-02-10 | |
| Enamine | EN300-54260-10.0g |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 10.0g |
$2024.0 | 2023-02-10 | |
| Ambeed | A1112209-5g |
1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 5g |
$1235.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043933-5g |
1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid |
926190-36-5 | 95% | 5g |
¥8021.0 | 2024-04-17 |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
Introduction to 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS No. 926190-36-5)
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid, identified by the CAS number 926190-36-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to the pyrazole family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural framework of this molecule incorporates a cyclohept[c]pyrazole core, which is further functionalized with a 2,4-dichlorophenyl substituent and a carboxylic acid group at the 3-position. Such structural features make it a promising candidate for further exploration in the quest for novel therapeutic agents.
The 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid structure presents an intriguing combination of electronic and steric properties. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions. This allows for further derivatization and modification of the molecule to tailor its biological activity. Additionally, the cyclohept[c]pyrazole scaffold provides a rigid bicyclic system that can influence the conformation and binding affinity of the compound when interacting with biological targets.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. The 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid molecule has been explored as a lead compound in several research endeavors aimed at identifying new pharmacophores. Its unique structural motif suggests that it may exhibit inhibitory activity against enzymes or receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The cyclohept[c]pyrazole core is a relatively understudied structure compared to more conventional heterocycles like pyrimidines or purines. This presents an opportunity to discover novel biological activities by leveraging this less explored scaffold. Researchers have hypothesized that the combination of the 2,4-dichlorophenyl group and the carboxylic acid moiety could interact with specific residues in biological targets, leading to potent binding interactions.
The carboxylic acid group at the 3-position of the cyclohept[c]pyrazole ring is particularly noteworthy. Carboxylic acids are well-known for their ability to form hydrogen bonds with various amino acid residues in proteins. This feature could enhance the binding affinity of the compound when interacting with biological targets such as enzymes or receptors. Furthermore, carboxylic acids can be further functionalized into esters or amides through standard chemical transformations, allowing for additional diversification of the molecular structure.
Recent studies have begun to elucidate the potential biological activities of 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid. Initial computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The 2,4-dichlorophenyl substituent is believed to play a crucial role in modulating the electronic properties of the molecule and enhancing its interactions with biological targets.
Moreover,the cyclohept[c]pyrazole scaffold itself has shown promise in various preclinical studies as a potential anti-inflammatory agent. By incorporating this scaffold into more complex molecules like 1-(2,
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